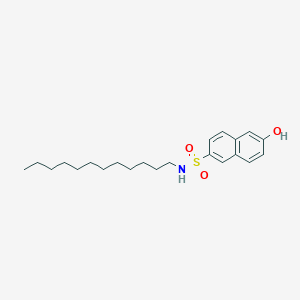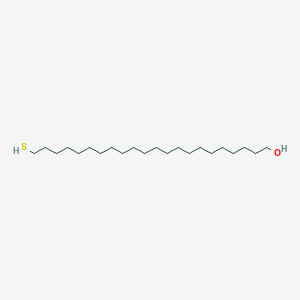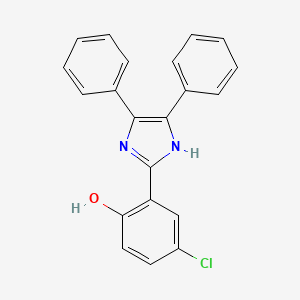
4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chloro-substituted cyclohexadienone ring with a diphenyl-substituted imidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the formation of the imidazole ring followed by its attachment to the cyclohexadienone structure. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Marckwald Synthesis: This method uses alpha-halo ketones and ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives and quinonoid compounds, which can have different functional properties depending on the substituents introduced.
科学研究应用
4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological processes .
相似化合物的比较
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another imidazole derivative with different substituents.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A related compound with chloride substituents.
Uniqueness
4-Chloro-6-(4,5-diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a chloro-substituted cyclohexadienone ring and a diphenyl-substituted imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
161368-41-8 |
|---|---|
分子式 |
C21H15ClN2O |
分子量 |
346.8 g/mol |
IUPAC 名称 |
4-chloro-2-(4,5-diphenyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-11-12-18(25)17(13-16)21-23-19(14-7-3-1-4-8-14)20(24-21)15-9-5-2-6-10-15/h1-13,25H,(H,23,24) |
InChI 键 |
HADCRZXCNRKUOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
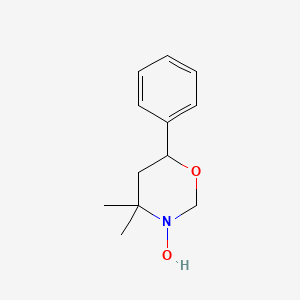
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
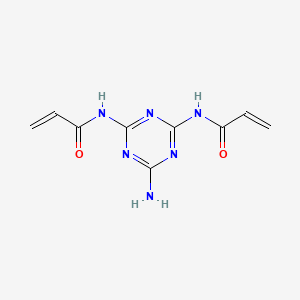
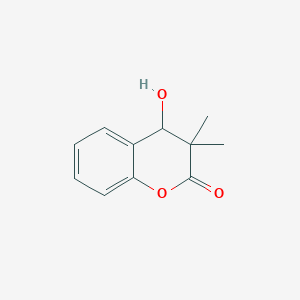
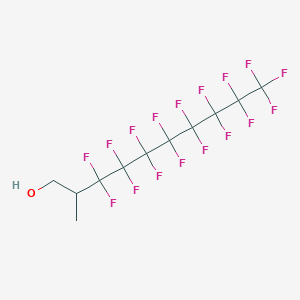
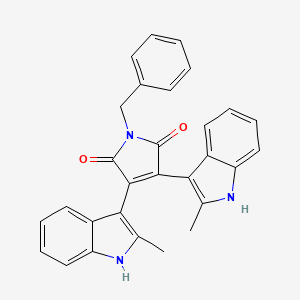
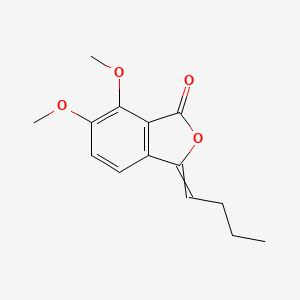
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
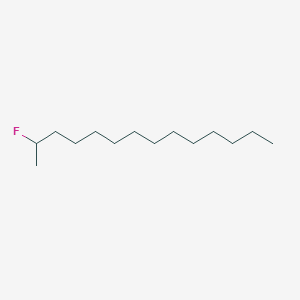
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
